N-(4-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-phenyl-5-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-2-6-16-17(18(24)20-14-11-9-13(19)10-12-14)21-22-23(16)15-7-4-3-5-8-15/h3-5,7-12H,2,6H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLRKEUNSBTQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, n-benzoyl-n’-(4-fluorophenyl) thiourea, has been reported to inhibit the sirtuin1 enzyme (sirt1). SIRT1 is a protein that has been implicated in cellular processes such as aging, inflammation, and stress resistance, among others.
Mode of Action
The structurally similar compound n-benzoyl-n’-(4-fluorophenyl) thiourea is known to inhibit the sirt1 enzyme. This inhibition leads to the overexpression of p53, a gene responsible for negative regulation of the cell cycle.
Biochemical Pathways
The inhibition of sirt1 by a similar compound can affect various cellular processes, including aging, inflammation, and stress resistance.
Pharmacokinetics
A structurally similar compound, n-benzoyl-n’-(4-fluorophenyl) thiourea, has been predicted to have good pharmacokinetics (adme) properties. These properties include absorption, distribution, metabolism, and excretion, which can affect the bioavailability of the compound.
Biological Activity
N-(4-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by various research findings and data tables.
Chemical Structure and Properties
The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The specific structure of this compound can be represented as follows:
This structure contributes to its biological activity by facilitating interactions with biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole derivatives. The compound this compound has been evaluated against various bacterial strains.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 32 |
The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with a MIC of 4 µg/mL. This suggests that it could be a promising candidate for further development as an antibacterial agent .
Anti-inflammatory Properties
In addition to its antibacterial effects, the compound has shown anti-inflammatory properties. Research indicates that triazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Table 2: Cytokine Inhibition by this compound
| Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF-α | 10 | 50 |
| IL-6 | 10 | 45 |
| IL-10 | 10 | 30 |
At a concentration of 10 µM, the compound inhibited TNF-α and IL-6 release significantly, suggesting its potential in treating inflammatory conditions .
Anticancer Activity
The anticancer properties of this compound have also been explored. Several studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells.
Case Study: Anticancer Activity Against Human Cancer Cell Lines
In vitro studies were conducted on various human cancer cell lines including MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results are summarized below:
Table 3: Anticancer Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12 |
| HeLa | 15 |
| A549 | 18 |
The compound exhibited an IC50 value of 12 µM against MCF7 cells, indicating potent anticancer activity. This suggests that the compound may interfere with cell proliferation pathways .
Comparison with Similar Compounds
Triazole vs. Pyrazole Derivatives
The target compound’s 1,2,3-triazole core distinguishes it from pyrazole-based analogs, such as those reported in (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde). Pyrazoline derivatives exhibit a five-membered ring with two adjacent nitrogen atoms, whereas triazoles contain three nitrogen atoms in a conjugated system. This difference influences electronic properties and binding interactions.
Thiazole-Containing Analogs
describes compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, which integrate both triazole and thiazole rings. Thiazoles introduce sulfur atoms, altering polarity and π-stacking capabilities. The target compound’s lack of a thiazole moiety may reduce molecular complexity and improve solubility .
Substituent Effects on Bioactivity
Halogen Substitution Patterns
demonstrates that halogen substitution (F, Cl, Br, I) on N-phenyl groups in maleimide derivatives has minimal impact on inhibitory potency against monoacylglycerol lipase (MGL). For example, N-(4-fluorophenyl)maleimide (IC₅₀ = 5.18 μM) and N-(4-iodophenyl)maleimide (IC₅₀ = 4.34 μM) showed comparable activity. This suggests that the fluorophenyl group in the target compound may be selected for reasons beyond potency, such as reduced steric bulk or enhanced metabolic stability .
Propyl Chain vs. Methyl/Methoxy Groups
The C5 propyl chain in the target compound contrasts with methyl or methoxy substituents in analogs like those in . Longer alkyl chains may increase lipophilicity, affecting membrane permeability. However, excessive hydrophobicity could reduce aqueous solubility, necessitating a balance in substituent design .
Crystallographic and Conformational Insights
Planarity and Molecular Packing
Single-crystal studies of isostructural compounds in revealed that fluorophenyl groups can adopt perpendicular orientations relative to the heterocyclic core, disrupting planarity. This conformational flexibility may influence binding to biological targets compared to rigid, fully planar structures .
Software-Driven Structural Validation
The use of SHELX programs (e.g., SHELXL, SHELXS) for crystallographic refinement () ensures accurate structural determination. For instance, the target compound’s analogs in were validated via SHELX, confirming bond lengths and angles within expected ranges .
Data Tables
Table 1: Comparison of Substituent Effects on Inhibitory Activity
Table 2: Crystallographic Parameters of Selected Analogs
| Compound (from ) | Space Group | Planarity Features |
|---|---|---|
| Compound 4 | P 1 | Perpendicular fluorophenyl orientation |
| Compound 5 | P 1 | Similar conformation to Compound 4 |
Key Research Findings
Structural Flexibility: Non-planar conformations in fluorophenyl-containing compounds (e.g., ) suggest adaptability in target binding .
Software Reliability : SHELX-based refinements () underpin the structural accuracy of analogs, supporting comparative analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
